molecular formula C19H14O5 B11491389 2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione, 3,4-dihydro-4-(3-methoxyphenyl)-

2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione, 3,4-dihydro-4-(3-methoxyphenyl)-

Cat. No.: B11491389
M. Wt: 322.3 g/mol
InChI Key: OWGCXBOVKWSXOC-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-2H,3H,4H,5H-pyrano[3,2-c]chromene-2,5-dione is a complex organic compound with a unique structure that combines a methoxyphenyl group with a pyranochromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)-2H,3H,4H,5H-pyrano[3,2-c]chromene-2,5-dione typically involves the reaction of 4-hydroxycoumarins with Baylis-Hillman adducts. The reaction conditions often include the use of electron-releasing or electron-withdrawing groups on the benzyl ring of the pyranochromene moiety . The reaction is carried out under optimized conditions to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-2H,3H,4H,5H-pyrano[3,2-c]chromene-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Various substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce alkyl or aryl groups into the molecule.

Scientific Research Applications

4-(3-Methoxyphenyl)-2H,3H,4H,5H-pyrano[3,2-c]chromene-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)-2H,3H,4H,5H-pyrano[3,2-c]chromene-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and disrupting critical pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest significant potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methoxyphenyl)-2H,3H,4H,5H-pyrano[3,2-c]chromene-2,5-dione stands out due to its specific combination of a methoxyphenyl group with the pyranochromene core, which imparts unique photophysical and biological properties. This makes it a valuable compound for both research and potential therapeutic applications.

Properties

Molecular Formula

C19H14O5

Molecular Weight

322.3 g/mol

IUPAC Name

4-(3-methoxyphenyl)-3,4-dihydropyrano[3,2-c]chromene-2,5-dione

InChI

InChI=1S/C19H14O5/c1-22-12-6-4-5-11(9-12)14-10-16(20)24-18-13-7-2-3-8-15(13)23-19(21)17(14)18/h2-9,14H,10H2,1H3

InChI Key

OWGCXBOVKWSXOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=O)OC3=C2C(=O)OC4=CC=CC=C43

Origin of Product

United States

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